Cyclanoline chloride

Vue d'ensemble

Description

Cyclanoline chloride is a chemical compound known for its cholinesterase inhibitory activity. It is an alkaloid derived from the plant Stephania tetrandra, commonly used in traditional Chinese medicine. The compound has a molecular formula of C20H24ClNO4 and a molecular weight of 377.86 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclanoline chloride can be synthesized through the N-methylation of (S)-scoulerine, a berberine alkaloid. The process involves the use of methylating agents under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the parent alkaloid from the plant source, followed by chemical modification to introduce the chloride group. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclanoline chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.

Substitution: The chloride group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various organic halides are employed for substitution reactions.

Major Products:

Applications De Recherche Scientifique

Neuroprotective Applications

Recent studies have highlighted the neuroprotective potential of cyclanoline chloride, particularly against neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can mitigate oxidative stress and neurodegeneration induced by aluminum chloride in animal models. In a study involving rats, treatment with this compound resulted in significant improvements in cognitive function and neuroprotection against aluminum-induced toxicity .

Case Study: Neuroprotection Against Aluminum-Induced Damage

- Objective : Investigate the neuroprotective effects of this compound.

- Method : Rats were administered aluminum chloride for 28 days to induce neurodegeneration.

- Findings : this compound treatment led to reduced oxidative stress markers and improved cognitive performance compared to control groups.

- : this compound demonstrates potential as a therapeutic agent for neurodegenerative conditions.

Cholinesterase Inhibition

This compound has been studied for its cholinesterase inhibitory activity, which is crucial in the context of treating conditions like Alzheimer's disease where cholinergic dysfunction is prevalent. The compound's ability to inhibit acetylcholinesterase can enhance cholinergic neurotransmission, offering a potential therapeutic pathway for cognitive enhancement .

Metabolic Disorders and Anti-Hyperglycemic Effects

This compound has also been evaluated for its effects on metabolic disorders. Although some studies suggest that it does not significantly affect blood glucose levels directly, it may play a role in modulating other metabolic pathways that could be beneficial for managing conditions like diabetes .

Research Insights

- Study Focus : The effects of this compound on glucose metabolism were assessed alongside other compounds.

- Results : While direct hypoglycemic effects were not observed, this compound's interactions with other metabolic pathways warrant further investigation.

- Implications : Understanding its role could lead to the development of new therapeutic strategies for metabolic syndrome.

Summary Table of Applications

| Application Area | Mechanism/Effect | Study Findings |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | Improved cognitive function in rat models |

| Cholinesterase Inhibition | Enhances cholinergic transmission | Potential therapeutic agent for Alzheimer's |

| Metabolic Disorders | Modulates metabolic pathways | No direct hypoglycemic effect observed |

Mécanisme D'action

Cyclanoline chloride exerts its effects primarily through the inhibition of cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are a hallmark .

Comparaison Avec Des Composés Similaires

Berberine: Another alkaloid with cholinesterase inhibitory activity, but with a different molecular structure.

Scoulerine: The parent compound from which cyclanoline chloride is derived.

Tetrandrine: An alkaloid from the same plant source with similar pharmacological properties.

Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to inhibit cholinesterase enzymes makes it a valuable compound for research into neurodegenerative diseases and other conditions involving cholinergic dysfunction .

Activité Biologique

Cyclanoline chloride, a compound derived from various natural sources, has garnered attention due to its significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound is a quaternary ammonium salt characterized by its unique structure that includes a choline cation and a chloride anion. Its molecular formula is . The presence of chlorine in its structure is believed to enhance its biological activity, particularly in interactions with biological macromolecules.

1. Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, research indicated that this compound exhibits significant cytotoxicity against prostate (DU145) and melanoma (A2058) cell lines. The mechanism behind this activity is primarily attributed to its ability to inhibit protein synthesis by binding to the eukaryotic ribosome, thereby disrupting translation processes .

| Cell Line | IC50 (µM) |

|---|---|

| DU145 | 15.7 |

| A2058 | 25.5 |

2. Cholinesterase Inhibition

This compound has also been evaluated for its cholinesterase inhibitory properties, which are crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's. Studies revealed that this compound demonstrates competitive inhibition of acetylcholinesterase (AChE), which is vital for maintaining cognitive functions .

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 15.7 ± 2.9 |

| Butyrylcholinesterase | 25.5 ± 1.8 |

3. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens. It has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating potent activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.25 |

| Escherichia coli | ≤32 |

| Candida albicans | ≤0.25 |

The biological activity of this compound can be attributed to several mechanisms:

- Ribosomal Binding : this compound binds to the ribosomal E-site, inhibiting translation and leading to cell death . This interaction is facilitated by halogen-π dispersion interactions with nucleobases in the ribosome.

- Cholinergic Modulation : By inhibiting cholinesterase enzymes, this compound increases acetylcholine levels in synapses, potentially improving cognitive function and memory .

- Antimicrobial Action : The compound disrupts bacterial cell walls and interferes with metabolic pathways essential for bacterial growth .

Case Study 1: Anticancer Activity

In a collaborative study involving structural biology and cytotoxicity assays, this compound was shown to significantly inhibit the proliferation of cancer cells through ribosome binding assays and computational docking studies, confirming its potential as a lead compound for anticancer drug development .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound demonstrated its ability to enhance cognitive functions in animal models by inhibiting cholinesterase activity, suggesting therapeutic potential for treating Alzheimer's disease .

Propriétés

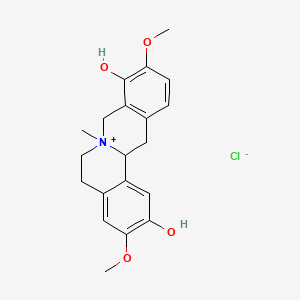

IUPAC Name |

3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPKBYHISSKVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17472-50-3 | |

| Record name | Cyclanoline chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.